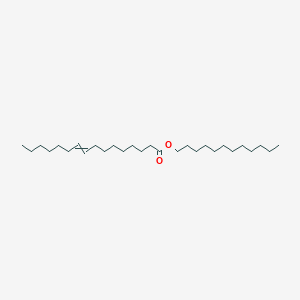

Palmitoleic acid lauryl ester

Description

Properties

CAS No. |

108321-49-9 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

dodecyl (E)-hexadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13+ |

InChI Key |

CDXFYPWJGOODOG-FYWRMAATSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Dodecyl Hexadec 9 Enoate

Chemical Synthesis Approaches for Dodecyl Hexadec-9-enoate (B1259142)

Chemical synthesis of dodecyl hexadec-9-enoate primarily involves the esterification of hexadec-9-enoic acid with dodecanol (B89629). This approach allows for large-scale production, and various catalysts and reaction conditions can be optimized to improve yield and purity.

Esterification Reactions and Optimizations

The direct esterification of a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry. In the case of dodecyl hexadec-9-enoate, this involves the reaction of hexadec-9-enoic acid and dodecanol, typically in the presence of an acid catalyst to increase the reaction rate. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and more recently, solid acid catalysts and ionic liquids which offer advantages in terms of reusability and reduced environmental impact.

Optimization of the esterification process often involves controlling reaction parameters such as temperature, molar ratio of reactants, and catalyst concentration. For instance, using an excess of one reactant, typically the less expensive alcohol, can shift the equilibrium towards the product side, thereby increasing the yield of the ester. The removal of water, a byproduct of the reaction, through methods like azeotropic distillation, further drives the reaction to completion.

Recent research has explored the use of novel catalysts to enhance the efficiency of esterification. For example, 4-dodecylbenzenesulfonic acid (DBSA) has been demonstrated as an effective catalyst for the synthesis of oleic acid-based wax esters under solvent-free conditions at a relatively low temperature of 40°C. researchgate.net A high conversion rate of 93.6% was achieved with a 1.3:1 molar ratio of oleic acid to cetyl alcohol and 10 mol% DBSA within 4 hours. researchgate.net While this specific example uses oleic acid and cetyl alcohol, the principles can be applied to the synthesis of dodecyl hexadec-9-enoate.

Table 1: Optimization of Esterification Reaction for Wax Esters

| Parameter | Condition | Conversion Rate | Reference |

|---|---|---|---|

| Catalyst | 4-dodecylbenzenesulfonic acid (DBSA) | 93.6% | researchgate.net |

| Molar Ratio (Acid:Alcohol) | 1.3:1 | 93.6% | researchgate.net |

| Temperature | 40 °C | 93.6% | researchgate.net |

| Reaction Time | 4 hours | 93.6% | researchgate.net |

Stereochemical Considerations in Dodecyl Hexadec-9-enoate Synthesis

The "9-enoate" designation in dodecyl hexadec-9-enoate indicates a double bond between the ninth and tenth carbon atoms of the hexadecanoate (B85987) chain. This double bond can exist in two stereoisomeric forms: cis (Z) and trans (E). The specific stereochemistry of the starting hexadec-9-enoic acid will determine the stereochemistry of the final ester product, as the esterification reaction itself does not typically alter the configuration of the double bond.

The natural form of this fatty acid, palmitoleic acid, is the cis-9-isomer. medchemexpress.com Therefore, synthesis using naturally derived palmitoleic acid will yield dodecyl (Z)-hexadec-9-enoate. If the trans isomer, palmitelaidic acid, is used as the starting material, the resulting product will be dodecyl (E)-hexadec-9-enoate. larodan.com

The stereoselective synthesis of specific isomers can be critical for certain applications, as the geometry of the double bond can significantly influence the physical and biological properties of the molecule. Methods for stereoselective olefin synthesis, such as the Wittig reaction or metathesis, can be employed to create either the cis or trans isomer of the parent fatty acid with high purity before esterification. rsc.orggoogle.com For instance, cross-metathesis of methyl dec-9-enoate (B1236301) and hex-1-ene can be used to synthesize methyl (Z)-tetradec-9-enoate. google.com This principle could be extended to synthesize the required hexadec-9-enoic acid isomer.

Enzymatic and Biocatalytic Production of Dodecyl Hexadec-9-enoate and Related Hexadecenoates

In recent years, there has been a growing interest in using enzymatic and biocatalytic methods for the production of wax esters like dodecyl hexadec-9-enoate. These methods are often considered more sustainable and can offer higher specificity compared to traditional chemical synthesis.

Bioreactor Systems for Dodecyl Hexadec-9-enoate Synthesis

Enzymatic synthesis of wax esters is typically carried out in bioreactors using lipases as catalysts. Lipases are highly efficient in catalyzing esterification reactions under mild conditions. The use of immobilized enzymes on various supports is a common strategy to improve enzyme stability and allow for their reuse, which is economically advantageous. researchgate.net

Different types of bioreactors can be employed, including batch reactors, fed-batch reactors, and continuous flow reactors. rsc.orgmdpi.com Continuous flow bioreactors, in particular, have gained attention for their potential for high-throughput and automated processing. acs.orgresearchgate.netacs.org For example, a monolithic continuous flow bioreactor has been developed for enzymatic esterification, demonstrating significantly increased reaction rates and stability over 200 hours of continuous operation. acs.orgacs.org Another innovative design is a static mixing bioreactor, which has been shown to improve mass transfer and reduce reaction times compared to traditional stirred reactors for biodiesel production, a process analogous to wax ester synthesis. repec.org

A study on the enzymatic production of wax esters from palm and soybean fatty acids using crude lipase (B570770) from Rhizomucor miehei achieved an 80% production yield at 50°C. researchgate.net The lipase was efficiently reused for up to five batch reactions. researchgate.net While this study focused on cetyl and oleyl alcohols, the system could be adapted for the synthesis of dodecyl hexadec-9-enoate. researchgate.net

Table 2: Performance of Different Bioreactor Systems for Esterification

| Bioreactor Type | Key Feature | Advantage | Reference |

|---|---|---|---|

| Monolithic Continuous Flow | Hierarchically porous cellulose (B213188) monolith for enzyme immobilization | Ultrafast reaction (10 min), high stability (200 h) | acs.orgacs.org |

| Static Mixing Bioreactor | Optimized static mixer for improved mass transfer | Reduced reaction time (1/3 of stirred reactor) | repec.org |

| Batch Reactor with Immobilized Lipase | Reusable crude lipase | Economically feasible with up to 5 reuse cycles | researchgate.net |

| Integrated Whole-Cell and In Vitro Biocatalysis | Continuous-flow system with metabolically engineered cells and enzymes | Production from simple sugars like glucose | acs.org |

Genetic Engineering Strategies for Enhanced Dodecyl Hexadec-9-enoate Bioproduction

Metabolic engineering of microorganisms offers a promising avenue for the de novo biosynthesis of wax esters, including dodecyl hexadec-9-enoate. By introducing and optimizing specific metabolic pathways in host organisms like Escherichia coli and the yeast Yarrowia lipolytica, it is possible to produce wax esters from simple carbon sources such as glucose. iastate.edu

Key to this approach is the heterologous expression of genes encoding two crucial enzymes: a fatty acyl-CoA reductase (FAR) and a wax ester synthase (WS). iastate.edufrontiersin.org The FAR reduces fatty acyl-CoAs to their corresponding fatty alcohols, and the WS then catalyzes the esterification of a fatty acyl-CoA with a fatty alcohol to form a wax ester. iastate.edunih.gov

Researchers have successfully engineered Y. lipolytica to produce up to 7.6 g/L of wax esters from waste cooking oil. iastate.edu Similarly, engineered E. coli has been shown to produce significant amounts of wax esters in a shorter time frame. iastate.edu The composition of the produced wax esters can be influenced by the choice of host organism, the source of the FAR and WS genes, and the carbon source used. iastate.eduacs.org For instance, using lipid substrates instead of glucose can lead to a 60-fold increase in wax ester production in engineered yeast. iastate.edu

Furthermore, genetic manipulation can be used to tailor the chain length and degree of unsaturation of the produced wax esters. nih.govnih.gov By selecting or engineering wax ester synthases with specific substrate preferences, it is possible to direct the synthesis towards a desired product like dodecyl hexadec-9-enoate. nih.govacs.org For example, structure-guided engineering of a wax ester synthase from Marinobacter aquaeolei VT8 has been shown to alter its preference towards shorter acyl-substrates. nih.govacs.org

Table 3: Genetically Engineered Microorganisms for Wax Ester Production

| Microorganism | Key Genetic Modifications | Production Titer | Carbon Source | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Expression of fatty acyl-CoA reductase (FAR) and wax ester synthase (WS) | 7.6 g/L | Waste Cooking Oil | iastate.edu |

| Escherichia coli | Expression of FAR and WS | 3.7-4.0 g/L | Not specified | iastate.edu |

| ***Rhodococcus jostii* RHA1** | Chromosomal insertion of fatty acyl-CoA reductase (fcrA) | ~5 g/L | Glucose | rsc.org |

| ***Acinetobacter baylyi* ADP1** | Replacement of natural fatty acyl-CoA reductase with LuxCDE complex | Shift towards shorter, more saturated wax esters | Not specified | acs.org |

Advanced Analytical and Spectroscopic Characterization of Dodecyl Hexadec 9 Enoate

Chromatographic Techniques for Dodecyl Hexadec-9-enoate (B1259142) Separation and Quantification

Chromatography is fundamental to isolating Dodecyl Hexadec-9-enoate from other components for accurate analysis. The choice of technique depends on the sample complexity and the analytical goal, whether it is qualitative identification or precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of wax esters like Dodecyl Hexadec-9-enoate. This method separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns.

For wax esters, analysis is typically performed using a high-temperature capillary column. gerli.com In studies analyzing complex biological samples, such as human scent, various esters, including those structurally similar to Dodecyl Hexadec-9-enoate, have been identified using GC-MS. researchgate.net These analyses often employ a non-polar column (e.g., SLB-5ms) and a programmed temperature ramp that reaches high temperatures (e.g., up to 320°C) to ensure the elution of these high-boiling-point compounds. researchgate.net The mass spectrometer provides crucial structural information from the fragmentation pattern, although co-elution with isomers or other esters of the same total carbon number can sometimes complicate interpretation. researchgate.netresearchgate.net For instance, dodecyl octadecanoate and tetradecyl hexadecanoate (B85987) can co-elute, making unique identification challenging with standard GC-MS alone. researchgate.net

Table 1: Typical GC-MS Parameters for Wax Ester Analysis This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of wax esters, particularly for their isolation from non-volatile or thermally unstable matrices. gerli.com HPLC separates compounds based on their affinity for a stationary and a mobile phase. For wax esters, both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) methods can be employed.

NP-HPLC on a silica (B1680970) column can effectively separate wax esters as a class from more polar lipids like triacylglycerols. gerli.com A mobile phase of low polarity, such as n-hexane with a small amount of ethyl ether, is typically used for elution. gerli.com RP-HPLC is also applicable, especially for separating individual wax esters. While specific methods for Dodecyl Hexadec-9-enoate are not extensively detailed, methodologies for its precursor, (Z)-Hexadec-9-enoic acid, provide a strong reference. The analysis of this fatty acid is achieved using an RP-C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com Such conditions are readily adaptable for the less polar dodecyl ester.

Table 2: Example HPLC Conditions for Analysis of Related Compounds This table is interactive. You can sort and filter the data.

For highly complex mixtures, such as edible oils or biological extracts, one-dimensional chromatography may provide insufficient resolution. researchgate.netnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (LCxGC) offer significantly enhanced separation power. nih.govresearchgate.net

GCxGC couples two different columns (e.g., a non-polar column followed by a mid-polar column) in series. shimadzu.com This allows for the separation of compounds based on two independent properties, such as boiling point and polarity. shimadzu.com This technique has been shown to successfully resolve co-eluting wax esters in complex samples, a significant advantage over traditional GC-MS. researchgate.netresearchgate.netresearchgate.net For instance, GCxGC can group different classes of wax esters, such as straight-chain esters, from other lipids, providing clear and detailed chromatograms. researchgate.net Similarly, comprehensive LCxGC has been demonstrated as a powerful method for analyzing fats and oils, enabling the reliable analysis of wax esters without interference from other compounds like sterol esters. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Dodecyl Hexadec-9-enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dodecyl Hexadec-9-enoate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including Dodecyl Hexadec-9-enoate. creative-proteomics.comsci-hub.se It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy allows for the identification and quantification of specific functional groups within a molecule. In a lipid mixture, wax esters can be quantified by integrating the area of characteristic proton resonances. nih.govarvojournals.org For Dodecyl Hexadec-9-enoate, key signals in the ¹H NMR spectrum would confirm its structure.

The most distinctive signal for a wax ester is the triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -), which typically appears around 4.0-4.1 ppm. nih.govarvojournals.org Other important resonances include the multiplet for the olefinic protons (-CH =CH -) around 5.3 ppm, the triplet for the methylene protons alpha to the carbonyl group (-CH₂ -COO-) at approximately 2.3 ppm, and the terminal methyl protons (-CH₃ ) of both the fatty acid and alcohol chains, which appear as triplets around 0.9 ppm. sci-hub.senih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Dodecyl Hexadec-9-enoate This table is interactive. You can sort and filter the data.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. Each unique carbon atom in Dodecyl Hexadec-9-enoate gives a distinct signal, confirming the chain lengths and the presence of the ester and double bond functionalities. sci-hub.se

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for Dodecyl Hexadec-9-enoate This table is interactive. You can sort and filter the data.

Compound Index

Table 5: List of Chemical Compounds Mentioned This table is interactive. You can sort and filter the data.

Advanced 2D NMR Techniques for Dodecyl Hexadec-9-enoate

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for unambiguously determining the complex structure of Dodecyl Hexadec-9-enoate. By spreading the NMR information into two dimensions, it resolves overlapping signals found in 1D spectra and reveals correlations between different nuclei, allowing for a complete mapping of the molecule's carbon skeleton and the position of the double bond.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Dodecyl Hexadec-9-enoate, COSY spectra would show correlations between the olefinic protons (H-9 and H-10) and their adjacent methylene protons (H-8 and H-11). It would also map the spin-spin coupling networks along the entire length of the dodecyl and hexadecenoyl alkyl chains, confirming their linear structures. semanticscholar.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This is crucial for assigning the ¹³C chemical shifts. In the spectrum of Dodecyl Hexadec-9-enoate, the olefinic protons (H-9, H-10) would show cross-peaks to the olefinic carbons (C-9, C-10), and each methylene proton signal would correlate to its corresponding methylene carbon signal along both chains. The distinct chemical shifts of the carbons alpha and beta to the ester and the double bond can be unequivocally assigned using this method. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds), which is instrumental in piecing together the molecular fragments. sdsu.educolumbia.edu Key HMBC correlations for Dodecyl Hexadec-9-enoate would include the correlation from the protons on the first methylene of the dodecyl chain (H-1') to the ester carbonyl carbon (C-1). Furthermore, correlations from the olefinic protons (H-9, H-10) to the carbons two or three bonds away would firmly establish the location of the C=C double bond at the C-9 position. semanticscholar.orgmdpi.com

Table 1: Expected 2D NMR Correlations for Dodecyl Hexadec-9-enoate

| Technique | Correlating Nuclei | Key Information Revealed |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Connectivity of adjacent protons; confirms alkyl chain structures and links olefinic protons to adjacent methylenes. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Direct proton-carbon attachments; assigns specific carbons to their attached protons. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Long-range connectivity; links the dodecyl group to the ester carbonyl and confirms the position of the double bond. |

Mass Spectrometry (MS) in Dodecyl Hexadec-9-enoate Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for the characterization of fatty acid esters. It provides information about the molecular weight and, through fragmentation analysis, the structure of the molecule. chromatographyonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing esters of hexadec-9-enoic acid. researchgate.net

Electron Ionization (EI) Mass Spectrometry of Dodecyl Hexadec-9-enoate

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, causing it to form a radical cation (M•+) and undergo extensive fragmentation. libretexts.org While this provides a detailed fragmentation pattern that can be used as a fingerprint for identification, the molecular ion peak is often weak or entirely absent for long-chain esters, which can complicate the determination of the molecular weight. libretexts.orgcsic.es

The EI mass spectrum of a long-chain unsaturated ester like Dodecyl Hexadec-9-enoate would be expected to show a series of hydrocarbon fragments separated by 14 Da (-CH₂-). A characteristic fragmentation of esters is the McLafferty rearrangement. However, for long-chain esters, other fragmentations often dominate. Cleavage at the ester C-O bond can produce an ion corresponding to the dodecyl group [C₁₂H₂₄]⁺• or the dodecanol (B89629) fragment [C₁₂H₂₅OH]⁺•, as well as an acylium ion [C₁₆H₂₉O]⁺. The identical electron ionization mass spectra of isomeric fatty acid methyl esters often complicate their identification. mpg.de

Tandem Mass Spectrometry (MS/MS) for Dodecyl Hexadec-9-enoate

Tandem Mass Spectrometry (MS/MS) overcomes some of the limitations of single-stage MS by allowing for the selective fragmentation of a specific precursor ion. nih.gov This technique is particularly useful for determining the position of the double bond in unsaturated esters, which is often ambiguous in EI-MS. mdpi.com

In an MS/MS experiment, the molecular ion (or a prominent fragment ion) of Dodecyl Hexadec-9-enoate is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is highly dependent on the position of the double bond. Cleavages allylic and vinylic to the double bond are characteristic and can be used to pinpoint its location along the alkyl chain. mdpi.com For instance, in the analysis of fatty acid methyl esters using APCI-MS/MS, cleavages before and after the double bond system generate diagnostic α and ω fragments that clearly define the double bond's position. mdpi.com

Table 2: Key Mass Spectrometry Fragments for Long-Chain Unsaturated Esters

| Technique | Ion Type | m/z (example) | Significance |

|---|---|---|---|

| EI-MS | Molecular Ion (M•+) | 422.4 | Confirms molecular weight (often weak or absent). |

| Acylium Ion [R-C=O]⁺ | 251.2 | Indicates the fatty acid portion. | |

| Alkoxy Ion [R'-O]⁺ or Alkene Ion [R']⁺ | 169.2 / 168.2 | Indicates the alcohol portion. | |

| MS/MS | α and ω fragments | Variable | Diagnostic ions formed by cleavage around the double bond, allowing for its precise localization. mdpi.com |

Note: The m/z values are theoretical for Dodecyl Hexadec-9-enoate (C₂₈H₅₄O₂).

Other Spectroscopic Methods for Dodecyl Hexadec-9-enoate Characterization

While NMR and MS are the primary tools for complete structural elucidation, other spectroscopic methods provide complementary information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation. For Dodecyl Hexadec-9-enoate, the FT-IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. nih.gov Other key absorptions include the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chains (around 2850-2960 cm⁻¹), the C-H stretching of the sp² carbons of the C=C double bond (around 3005 cm⁻¹), and the C=C stretching vibration itself (around 1650 cm⁻¹, usually weak). The C-O stretching vibrations of the ester linkage would appear in the 1160-1250 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Chromophores, or light-absorbing groups, are responsible for a compound's UV-Vis spectrum. msu.edu Dodecyl Hexadec-9-enoate possesses an isolated (non-conjugated) carbon-carbon double bond and an ester carbonyl group. These individual chromophores absorb light in the far UV region, typically below 200 nm. Therefore, when measured in a standard UV-Vis spectrophotometer (200-800 nm), Dodecyl Hexadec-9-enoate is not expected to show any significant absorbance peaks. researchgate.netoecd.org The absence of absorption in the visible range (400-800 nm) confirms that the compound is colorless. msu.edu

Table 3: FT-IR Characteristic Absorption Bands for Dodecyl Hexadec-9-enoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (sp²) | Olefinic C-H | ~3005 | Medium to Weak |

| C-H stretch (sp³) | Alkyl C-H | 2850 - 2960 | Strong |

| C=O stretch | Ester Carbonyl | ~1740 | Strong |

| C=C stretch | Alkene | ~1650 | Weak |

| C-O stretch | Ester | 1160 - 1250 | Strong |

Biological and Ecological Roles of Dodecyl Hexadec 9 Enoate in Natural Systems

Dodecyl Hexadec-9-enoate (B1259142) as a Semiochemical in Interspecies Chemical Communication

Semiochemicals are chemicals that convey signals between organisms, and fatty acid esters are a prominent group within this category. google.comuni-bayreuth.de Dodecyl hexadec-9-enoate is listed as a semiochemical compound, indicating its recognized role in chemical signaling. pherobase.com The specific effects and contexts of its signaling are often elucidated by studying its pheromonal activity and the behavioral responses it elicits in insects.

Pheromones are a class of semiochemicals used for communication between members of the same species. google.com While direct studies on Dodecyl hexadec-9-enoate are limited, extensive research on structurally similar esters of hexadec-9-enoic acid confirms their potent pheromonal activity in a variety of insect species.

For instance, ethyl (Z)-9-hexadecenoate has been identified as a female-produced sex pheromone in the parasitoid wasp Syndipnus rubiginosus. researchgate.net In the hide beetle, Dermestes maculatus, males produce a complex mixture of isopropyl esters of fatty acids, including isopropyl (Z)-hexadec-9-enoate, which functions as a chemical signal. uni-bayreuth.de Furthermore, electroantennogram (EAG) studies on bumblebees, such as Bombus lucorum, have shown that their antennae are responsive to ethyl hexadec-9-enoate, which is found in their labial gland secretions, suggesting a role in their chemical communication. researchgate.netnlk.cz These examples demonstrate that the hexadec-9-enoate moiety is a common structural feature in insect pheromones.

The pheromonal activity of hexadec-9-enoate esters translates directly into observable behaviors, particularly aggregation and mating. google.comgoogle.com

In the hide beetle Dermestes maculatus, the glandular secretion containing isopropyl (Z)-hexadec-9-enoate and other esters acts as a male recognition signal that releases aggregation behavior. uni-bayreuth.de In the case of the parasitoid wasp Syndipnus rubiginosus, the female-produced ethyl (Z)-9-hexadecenoate functions as a sex pheromone that attracts males, a critical step in initiating mating. researchgate.net Similarly, the labial gland secretions of male bumblebees, which can contain related esters, are used to mark territories and attract queens for mating. researchgate.net

Pheromonal Activity of Hexadec-9-enoate Esters in Select Insect Species

| Insect Species | Specific Ester Compound | Observed Behavior | Source (Gland) | Citation |

|---|---|---|---|---|

| Hide Beetle (Dermestes maculatus) | Isopropyl (Z)-hexadec-9-enoate | Aggregation, Male Recognition | Male sex-specific sternal gland | uni-bayreuth.de |

| Parasitoid Wasp (Syndipnus rubiginosus) | Ethyl (Z)-9-hexadecenoate | Male Attraction (Sex Pheromone) | Female body extract | researchgate.net |

| Bumblebee (Bombus lucorum) | Ethyl hexadec-9-enoate | Elicits Antennal Response (Pheromone Component) | Male labial gland | researchgate.net |

Chemoecological interactions involve chemical signaling between different species. The use of hexadec-9-enoate esters extends to these contexts. A notable example is found in sexually deceptive orchids, which exploit the chemical communication systems of their insect pollinators. rsc.org These orchids produce volatile compounds that mimic the sex pheromones of female insects to attract males, who then attempt to mate with the flower, inadvertently pollinating it. Long-chain fatty acid esters, structurally similar to Dodecyl Hexadec-9-enoate, have been identified as key electrophysiologically active compounds in these deceptive floral scents. rsc.org This represents a clear case of a plant evolving to produce a chemical that mimics an insect pheromone to facilitate its own reproduction.

Role of Dodecyl Hexadec-9-enoate in Insect Aggregation and Mating Behaviors

Occurrence and Significance of Dodecyl Hexadec-9-enoate in Non-Human Organisms

The presence of Dodecyl Hexadec-9-enoate and its precursors is not limited to insect pheromonal blends. Its constituent fatty acid, hexadec-9-enoic acid (palmitoleic acid), is a common component of glycerides in the adipose tissue of many animals and is also found in various plant and marine oils. ebi.ac.ukatamanchemicals.com The esterification of this acid with various alcohols, including dodecanol (B89629), gives rise to a diverse array of esters with specific biological functions.

Exocrine glands are specialized organs that secrete substances onto a surface through a duct. clevelandclinic.orgwikipedia.org These glands are the primary production sites for many insect pheromones. nih.gov

As previously noted, a sex-specific sternal gland in male hide beetles (Dermestes maculatus) produces a secretion containing isopropyl (Z)-hexadec-9-enoate. uni-bayreuth.de In bumblebees (Bombus species), the labial glands of males and the Dufour's glands of queens are known to produce complex mixtures of chemicals, including various fatty acid esters like ethyl hexadec-9-enoate and hexadecenyl hexadecenoate. researchgate.netresearchgate.net These secretions are used for marking territories, signaling dominance, and attracting mates. researchgate.netresearchgate.net The presence of these related compounds in exocrine glands strongly suggests that Dodecyl Hexadec-9-enoate, if found in an organism, would likely originate from similar glandular structures.

The complete biosynthetic pathway for Dodecyl Hexadec-9-enoate has not been elucidated as a single process. However, it can be logically inferred from well-established metabolic pathways for its two constituent parts: hexadec-9-enoic acid and dodecanol.

Biosynthesis of Hexadec-9-enoic Acid (Palmitoleic Acid): The fatty acid portion of the molecule, hexadec-9-enoic acid, is commonly known as palmitoleic acid. atamanchemicals.com Its biosynthesis begins with palmitic acid, a saturated 16-carbon fatty acid produced through the fatty acid synthase system. Palmitic acid is then desaturated by the enzyme Stearoyl-CoA desaturase-1, which introduces a cis-double bond at the ninth carbon position, yielding (Z)-hexadec-9-enoic acid. atamanchemicals.com

Biosynthesis of Dodecanol (Dodecyl Alcohol): The alcohol portion, dodecanol, is a 12-carbon fatty alcohol. In biological systems, fatty alcohols are typically produced by the reduction of fatty acids or their activated forms (like fatty acyl-CoAs). google.com Therefore, dodecanol would be synthesized from the reduction of lauric acid (dodecanoic acid), a common 12-carbon saturated fatty acid.

Esterification: The final step is the formation of the ester bond between hexadec-9-enoic acid and dodecanol. This reaction is catalyzed by enzymes known as esterases or acyltransferases, which join the carboxyl group of the fatty acid to the hydroxyl group of the alcohol, releasing a molecule of water.

This modular biosynthetic strategy allows organisms to create a vast diversity of fatty acid esters by combining different fatty acids and alcohols, enabling the chemical specificity required for complex signaling systems.

Presence of Dodecyl Hexadec-9-enoate in Exocrine Gland Secretions

Forensic and Biomedical Applications of Dodecyl Hexadec-9-enoate in Human Scent Analysis

The unique chemical composition of an individual's scent has garnered significant interest in forensic science as a potential biometric tool, analogous to a fingerprint or DNA profile. Human scent is a complex amalgam of volatile organic compounds (VOCs), the profile of which is influenced by genetics, diet, environment, and metabolic state. Among the myriad of compounds contributing to this personal odor profile, fatty acid esters represent a significant class of molecules. Dodecyl hexadec-9-enoate, a specific ester, has been identified within these profiles, prompting investigation into its utility for forensic and biomedical purposes.

Dodecyl Hexadec-9-enoate as a Component of Human Scent Profiles

Dodecyl hexadec-9-enoate has been identified as a constituent of human scent in detailed chemical analyses. researchgate.net Human scent is comprised of thousands of compounds, and its uniqueness is believed to lie in the specific combination and relative abundance of these molecules, creating a "human scent signature". researchgate.net This signature has potential applications in the individual identification of persons. researchgate.net

Research focused on the molecular composition of scent samples from various body parts has consistently shown the presence of fatty acid esters. researchgate.net Specifically, the dodecyl ester of hexadec-9-enoic acid was detected in studies aimed at finding an optimal preparation method for the detailed chemical analysis of human scent for forensic identification. researchgate.net The presence of esters of hexadec-9-enoic acid and hexadecanoic acid was noted across all volunteers in one study, though their intensity and number varied individually. researchgate.net This variability between individuals is crucial for its potential use in forensic identification.

A semi-quantitative analysis revealed that the relative amount of esters derived from hexadec-9-enoic acid was higher in men compared to the esters of hexadecanoic acid, a ratio that was reversed in women. researchgate.net This finding suggests that compounds like dodecyl hexadec-9-enoate could also contribute to differentiating between sexes based on scent profiles. researchgate.net The parent fatty acid, (Z)-9-hexadecenoic acid (palmitoleic acid), is a common component of the glycerides in human adipose tissue and is found in various biofluids. thegoodscentscompany.com

Table 1: Selected Volatile Organic Compounds Identified in Human Scent Samples This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Chemical Class | Retention Index (RI) | Reference |

|---|---|---|---|

| Dodecyl ester of hexadec-9-enoic acid | Ester | 2953 | researchgate.net |

| Tetradecyl hexadec-9-enoate | Ester | Not Specified | researchgate.net |

| Pentadecyl hexadec-9-enoate | Ester | Not Specified | researchgate.net |

| Hexadecyl hexadec-9-enoate | Ester | Not Specified | researchgate.net |

| Octadecyl hexadec-9-enoate | Ester | Not Specified | researchgate.net |

| Eicosyl hexadec-9-enoate | Ester | Not Specified | researchgate.net |

| Dodecyl hexadecanoate (B85987) | Ester | Not Specified | researchgate.net |

| Squalene | Terpene | Not Specified | researchgate.net |

| Cholesterol | Steroid | Not Specified | researchgate.net |

Methodological Advances in Human Scent Chemical Profiling for Dodecyl Hexadec-9-enoate

The principal challenge in analyzing human scent for forensic and biomedical applications lies in the extremely low concentrations of its constituent compounds and their vast dynamic range. researchgate.net The development of robust analytical methods is therefore critical for the reliable identification of specific biomarkers like dodecyl hexadec-9-enoate.

The most suitable analytical technique for the comprehensive analysis of the thousands of different chemical compounds in human scent is considered to be Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This powerful technique allows for the separation and identification of individual volatile compounds within a complex mixture. Studies have focused on optimizing various stages of the analytical process, including sample collection, extraction, and pre-concentration. researchgate.net For instance, finding the most suitable sorbent material for scent collection and an efficient extraction solvent are key steps to ensure high recovery of target compounds. researchgate.net

A significant methodological hurdle in the analysis of fatty acid esters like dodecyl hexadec-9-enoate is the co-elution of similar compounds during chromatographic separation. researchgate.net Esters with the same mass can be difficult to distinguish, complicating the interpretation of results. researchgate.net To overcome this, the use of two-dimensional gas chromatography (2D GC) has been proposed, which provides enhanced separation power. researchgate.netresearchgate.net Other advanced mass spectrometric techniques, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), could also be employed for more targeted and sensitive monitoring and identification of these esters in the future. researchgate.net

Table 2: Methodological Parameters for Human Scent Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Method/Technique | Purpose | Reference |

|---|---|---|---|

| Sample Collection | Solid media (e.g., glass beads, fabric squares) | Adsorption of volatile organic compounds from skin. | researchgate.netresearchgate.net |

| Sample Preparation | Solvent Extraction (e.g., hexane) | Elution of adsorbed compounds from the collection media. | researchgate.net |

| Analytical Separation | Gas Chromatography (GC) | Separation of volatile compounds in the sample. | researchgate.netresearchgate.net |

| Compound Identification | Mass Spectrometry (MS) | Identification of separated compounds based on mass-to-charge ratio. | researchgate.netresearchgate.net |

| Advanced Separation | Two-Dimensional Gas Chromatography (2D GC) | To resolve co-eluting compounds and improve separation. | researchgate.netresearchgate.net |

| Targeted Analysis | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | To increase sensitivity and specificity for target compounds. | researchgate.net |

Environmental Fate and Biotransformation of Dodecyl Hexadec 9 Enoate

Biodegradation Pathways of Dodecyl Hexadec-9-enoate (B1259142) in Environmental Compartments

The breakdown of dodecyl hexadec-9-enoate in the environment is largely a biological process driven by microbial activity. This process targets the ester linkage and the hydrocarbon chains of the molecule, leading to its eventual mineralization.

Microbial Degradation Mechanisms of Ester Linkages in Dodecyl Hexadec-9-enoate

The initial and crucial step in the biodegradation of dodecyl hexadec-9-enoate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by microbial extracellular enzymes, primarily lipases and esterases, which cleave the ester linkage to yield dodecanol (B89629) (a long-chain alcohol) and hexadec-9-enoic acid (an unsaturated fatty acid). inchem.orgnih.gov The general insolubility of wax esters like dodecyl hexadec-9-enoate in water means that this enzymatic action occurs at the oil-water interface. inchem.org

The hydrolysis of the ester bond is a reversible reaction. However, in a biological system, the subsequent metabolism of the resulting alcohol and fatty acid drives the equilibrium towards degradation. inchem.org

Anaerobic and Aerobic Biotransformation of Dodecyl Hexadec-9-enoate

Following the initial hydrolysis, the resulting dodecanol and hexadec-9-enoic acid are further metabolized by microorganisms under both aerobic and anaerobic conditions.

Aerobic Biotransformation: In the presence of oxygen, the long-chain alcohol (dodecanol) is typically oxidized to its corresponding aldehyde and then to a carboxylic acid. The fatty acid (hexadec-9-enoic acid) and the newly formed dodecanoic acid undergo β-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which then enters the citric acid cycle for complete oxidation to carbon dioxide and water. The initial step in the aerobic degradation of the alkane chains often involves enzymes like alkane hydroxylases (e.g., AlkB) and cytochrome P450 monooxygenases. mdpi.com

Role of Specific Microbial Consortia in Dodecyl Hexadec-9-enoate Degradation

The complete biodegradation of complex molecules like dodecyl hexadec-9-enoate is often more efficiently carried out by microbial consortia rather than single microbial species. researchgate.net These consortia consist of different microbial populations that perform complementary metabolic functions.

For instance, a consortium might include bacteria that specialize in producing the initial hydrolytic enzymes (lipases and esterases), while others are proficient at degrading the resulting long-chain fatty acids and alcohols under either aerobic or anaerobic conditions. researchgate.net Thermophilic consortia, dominated by genera such as Geobacillus, Parageobacillus, and Anoxybacillus, have shown high efficiency in degrading long-chain alkanes (C18-C40) and exhibit high lipase (B570770) and esterase activities. nih.govresearchgate.net In marine environments, bacteria like Acinetobacter sp., Pseudomonas nautica, and Marinobacter sp. are known to degrade wax esters. nih.gov

The synergistic action within these consortia, including the exchange of metabolites and the maintenance of favorable thermodynamic conditions (e.g., low hydrogen partial pressure in anaerobic environments), is crucial for the effective breakdown of dodecyl hexadec-9-enoate. researchgate.net

Environmental Distribution and Partitioning of Dodecyl Hexadec-9-enoate

The physical and chemical properties of dodecyl hexadec-9-enoate, particularly its low water solubility and high hydrophobicity, significantly influence its distribution and partitioning in the environment.

Adsorption and Desorption Dynamics of Dodecyl Hexadec-9-enoate in Soil and Sediment

Due to its hydrophobic nature, dodecyl hexadec-9-enoate is expected to have a strong tendency to adsorb to soil and sediment particles. europa.eunih.gov The primary mechanism for this adsorption is likely hydrophobic partitioning, where the nonpolar molecule associates with the organic matter fraction of the soil or sediment to minimize its contact with water. mdpi.com

The extent of adsorption is influenced by several factors, including the organic carbon content of the soil, soil pH, and clay content. researchgate.net Generally, soils with higher organic matter and clay content will exhibit a greater capacity for adsorbing hydrophobic compounds like long-chain esters. mdpi.comresearchgate.net The adsorption process can be described by models such as the Freundlich isotherm, which often indicates a nonlinear relationship between the concentration of the compound in the soil and in the surrounding water. researchgate.net

Desorption, the release of the adsorbed compound back into the soil solution or water column, is often a slow process for strongly sorbed chemicals. researchgate.net This can lead to the long-term persistence of dodecyl hexadec-9-enoate in soil and sediment, making it less available for microbial degradation but also less mobile. researchgate.net

Table 1: Factors Influencing Adsorption of Hydrophobic Organic Compounds in Soil

| Factor | Influence on Adsorption | Rationale |

| Soil Organic Matter | Increases adsorption | Provides a nonpolar phase for hydrophobic partitioning. mdpi.com |

| Clay Content | Increases adsorption | Provides surface area for adsorption and can interact with organic compounds. researchgate.net |

| Soil pH | Can influence adsorption | Affects the surface charge of soil particles and the speciation of organic matter. mdpi.com |

| Hydrophobicity of Compound (Kow) | Increases adsorption | Higher hydrophobicity leads to a greater tendency to partition out of water. nih.gov |

Volatilization and Atmospheric Fate of Dodecyl Hexadec-9-enoate

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase and enters the atmosphere. epa.gov For a compound like dodecyl hexadec-9-enoate, which is a large molecule with an expected low vapor pressure, volatilization from soil and water surfaces is likely to be a minor environmental fate pathway. mdpi.comepa.gov

Should any volatilization occur, the atmospheric fate of dodecyl hexadec-9-enoate would involve transport and potential degradation. In the atmosphere, organic compounds can be degraded by photochemical reactions, primarily through reactions with hydroxyl radicals. acs.org However, due to its low volatility, atmospheric transport and degradation are not considered significant removal mechanisms for this compound. nih.gov The primary environmental sinks for dodecyl hexadec-9-enoate remain soil and sediment.

Aquatic Transport and Distribution of Dodecyl Hexadec-9-enoate

The movement and ultimate location of dodecyl hexadec-9-enoate within aquatic ecosystems are governed by its inherent physical and chemical properties. A key indicator of its environmental distribution is the octanol-water partition coefficient (log K_ow_), which provides insight into a substance's tendency to associate with organic matter versus remaining in the water column. For dodecyl hexadec-9-enoate, this value is a significant factor in its aquatic fate. chemeo.com

Due to its long alkyl chains, dodecyl hexadec-9-enoate is expected to have a high log K_ow_, suggesting a strong affinity for organic materials. This characteristic implies that in an aquatic environment, the compound will likely partition from the water and adsorb to suspended solids, sediment, and biota. This reduces its concentration in the water column and leads to its accumulation in the solid phases of the aquatic system.

The transport of dodecyl hexadec-9-enoate in aquatic environments is therefore closely linked to the movement of particulate matter. It can be carried over long distances while bound to suspended sediments in rivers and other water bodies. Eventually, these particles will settle, leading to the deposition of the compound in the sediment bed, which acts as a primary sink.

While specific experimental data on the aquatic transport and distribution of dodecyl hexadec-9-enoate is limited, its structural similarity to other long-chain fatty acid esters allows for informed predictions. For instance, related compounds are known to be utilized in various industrial applications, and their environmental presence is a subject of monitoring.

Interactive Data Table: Predicted Aquatic Distribution of Dodecyl Hexadec-9-enoate

| Environmental Compartment | Predicted Affinity | Primary Transport Mechanism |

| Water Column | Low | Dissolved phase (minor), Adsorbed to suspended particles (major) |

| Suspended Solids | High | Adsorption to organic and inorganic particles |

| Sediment | High | Deposition of suspended solids |

| Biota | High | Bioaccumulation in aquatic organisms |

This table is generated based on the physicochemical properties of long-chain fatty acid esters and general principles of environmental chemistry.

Ecotoxicological Implications of Dodecyl Hexadec-9-enoate Degradation Products

The breakdown of dodecyl hexadec-9-enoate in the environment can lead to the formation of various degradation products, each with its own potential to impact aquatic life. The primary pathway for the degradation of such esters is typically hydrolysis, which would cleave the ester bond to yield dodecanol and hexadec-9-enoic acid.

Engineered microorganisms have been developed to degrade various organic pollutants, with the final metabolites often entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net This suggests that under ideal conditions, the degradation products of dodecyl hexadec-9-enoate could be fully mineralized. However, in natural environments, degradation pathways may be incomplete, potentially leading to the accumulation of intermediate compounds.

The ecotoxicological profile of the degradation products is a critical area of study. While the parent compound may exhibit low water solubility, some degradation products could be more water-soluble and thus more bioavailable to aquatic organisms. Regulatory frameworks often require an assessment of the environmental impact of not just the parent substance but also its significant degradation products.

Research into the specific degradation pathways of dodecyl hexadec-9-enoate and the ecotoxicity of its metabolites is necessary for a comprehensive environmental risk assessment. The potential for the formation of more persistent or toxic byproducts during degradation under various environmental conditions (e.g., aerobic vs. anaerobic) warrants further investigation. europa.eu

Theoretical and Computational Investigations of Dodecyl Hexadec 9 Enoate

Molecular Modeling and Simulation of Dodecyl Hexadec-9-enoate (B1259142) Structure and Reactivity

Molecular modeling and simulation are essential for visualizing and predicting the behavior of Dodecyl Hexadec-9-enoate. These methods can elucidate its three-dimensional structure, conformational flexibility, and potential reaction pathways.

Computational tools can estimate a range of physicochemical properties. For Dodecyl Hexadec-9-enoate, properties such as the octanol-water partition coefficient (logP) and McGowan's characteristic volume have been calculated using established methods, providing foundational data for more complex simulations. chemeo.comchemsrc.com

Table 1: Computationally Predicted Properties of Dodecyl Hexadec-9-enoate

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 422.73 | g/mol | IUPAC |

| logP (octanol/water) | 9.708 | - | Crippen |

| McGowan's Volume | 408.520 | ml/mol | McGowan |

| Enthalpy of Vaporization (ΔvapH°) | 87.04 | kJ/mol | Joback |

| Boiling Point (Tboil) | 800.08 | K | Joback |

This table presents data calculated by various computational property prediction methods. chemeo.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For a molecule like Dodecyl Hexadec-9-enoate, DFT can be applied to understand the reactivity of its key functional groups: the ester and the carbon-carbon double bond.

While specific DFT studies on Dodecyl Hexadec-9-enoate are not prominent in the literature, research on similar fatty acid esters demonstrates the utility of this approach. acs.orgfigshare.com DFT calculations can determine thermodynamic properties such as enthalpies of formation with high accuracy when combined with empirical corrections. acs.orgfigshare.com This method is also used to explore reaction mechanisms, for instance, by calculating the activation energies for processes like isomerization at the double bond or hydrolysis of the ester group. researchgate.netrsc.org Such calculations can reveal the most likely pathways for chemical transformations, providing insight into the compound's stability and potential degradation products. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to observe how molecules like Dodecyl Hexadec-9-enoate behave and interact with their environment, such as in an aqueous solution or at an interface.

Although specific MD simulations for Dodecyl Hexadec-9-enoate are not readily found, the methodology has been successfully applied to other long-chain wax esters and surfactants. semanticscholar.orgresearchgate.netarvojournals.orgacs.org In these studies, MD simulations reveal how such molecules self-assemble into larger structures like micelles or films. semanticscholar.orgresearchgate.net For Dodecyl Hexadec-9-enoate, an MD simulation could model its aggregation behavior, its orientation at an oil-water interface, or its interaction with biological membranes. Key parameters derived from these simulations include the radius of gyration (a measure of compactness) and solvent accessible surface area. semanticscholar.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of a Wax Ester Aggregate

| Simulation Time (nanoseconds) | Radius of Gyration (nm) | Solvent Accessible Surface Area (nm²) | Number of Clusters |

|---|---|---|---|

| 0 | 4.1 ± 0.1 | 150.5 ± 5.2 | 50 |

| 5 | 3.5 ± 0.2 | 110.2 ± 3.8 | 8 |

| 10 | 2.8 ± 0.1 | 85.6 ± 2.5 | 1 |

| 15 | 2.5 ± 0.1 | 75.1 ± 2.1 | 1 |

| 20 | 2.5 ± 0.1 | 74.9 ± 2.0 | 1 |

This table is a hypothetical representation of data that could be generated from an MD simulation, showing the process of molecular aggregation over time, based on similar studies. semanticscholar.orgresearchgate.net

Density Functional Theory (DFT) Applications for Dodecyl Hexadec-9-enoate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dodecyl Hexadec-9-enoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as environmental fate. mst.dk These models are built by finding a mathematical correlation between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured endpoint. ecetoc.org

QSAR modeling is a valuable tool for predicting the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity, often required by regulatory bodies. ecetoc.orgnih.govoup.com For long-chain esters like Dodecyl Hexadec-9-enoate, key environmental parameters include biodegradability, bioconcentration factor (BCF), and hydrolysis rates.

QSAR models for predicting these endpoints often rely on physicochemical properties like the octanol-water partition coefficient (logP or logKow). nih.gov Dodecyl Hexadec-9-enoate has a high calculated logP of 9.708, which suggests low water solubility and a high potential for partitioning into fatty tissues, indicating a potential for bioaccumulation. chemeo.comchemsrc.com Various QSAR models, such as those available in the EPI Suite, use such descriptors to predict environmental half-lives and other fate parameters. oup.com While specific models for Dodecyl Hexadec-9-enoate are not published, general models for long-chain carboxylic acid esters exist and can provide estimations. nih.govacs.org

Table 3: Key Environmental Fate Parameters Predictable by QSAR

| Parameter | Description | Typical QSAR Descriptors | Relevance for Dodecyl Hexadec-9-enoate |

|---|---|---|---|

| Ready Biodegradability | Potential for rapid breakdown by microorganisms. | Molecular weight, fragment counts, topological indices. | High molecular weight may suggest slower degradation. researchgate.netacs.orgoup.comacs.org |

| Bioconcentration Factor (BCF) | Tendency of a chemical to accumulate in aquatic organisms. | logP (octanol-water partition coefficient). | High logP suggests a high potential for bioconcentration. |

| Abiotic Hydrolysis | Breakdown of the substance in water. | pKa, steric parameters, electronic descriptors. | The ester functional group is susceptible to hydrolysis. nih.gov |

This table outlines key environmental parameters and the basis for their prediction using QSAR methodologies.

QSAR can also be employed to predict the biological activities of a series of related compounds and to guide the design of new, more potent analogues. nih.govtandfonline.com Activities such as antimicrobial efficacy, enzyme inhibition, or pheromonal effects can be modeled. nih.govtandfonline.complos.org

For fatty acid esters and their derivatives, QSAR studies have successfully modeled antimicrobial activity against various bacteria and inhibitory activity against enzymes like lipoxygenases. nih.govmdpi.com These models often identify key molecular descriptors—such as lipophilicity, molecular volume, and electronic properties—that govern a compound's potency. tandfonline.commdpi.com For instance, a study on fatty acid amide hydrolase inhibitors found that shape complementarity and the ability to form hydrogen bonds were crucial for high potency. nih.gov Although no QSAR models for Dodecyl Hexadec-9-enoate are publicly available, the activity of its analogues could be explored using this methodology. By synthesizing and testing a series of derivatives, a predictive QSAR model could be developed to optimize a desired biological effect.

Table 4: Example of a Hypothetical QSAR Model for Biological Activity

| Compound Analogue | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molecular Volume) | Observed Activity (-logIC50) | Predicted Activity (-logIC50) |

|---|---|---|---|---|

| Analogue 1 | 8.5 | 380 | 4.5 | 4.6 |

| Analogue 2 | 9.0 | 400 | 5.1 | 5.0 |

| Analogue 3 | 9.5 | 420 | 5.4 | 5.4 |

| Analogue 4 | 10.0 | 440 | 5.9 | 5.8 |

This table provides a simplified, hypothetical example of the data used to build and validate a QSAR model, based on principles from existing QSAR studies. nih.govtandfonline.commdpi.com

Emerging Research Applications of Dodecyl Hexadec 9 Enoate in Material Science and Engineering

Bio-based Material Development Incorporating Dodecyl Hexadec-9-enoate (B1259142) Derivatives

The push for sustainable alternatives to petroleum-based products has spurred research into renewable resources like vegetable oils and their fatty acid derivatives. Long-chain fatty acid esters, such as dodecyl hexadec-9-enoate, are particularly promising for creating new bioplastics and composites with tailored properties.

The presence of a double bond in the hexadec-9-enoate portion of dodecyl hexadec-9-enoate allows it to function as a monomer in various polymerization reactions. sigmaaldrich.com Polymer synthesis is a chemical process where monomer molecules are joined to form polymer chains or three-dimensional networks. sigmaaldrich.com

One of the key polymerization techniques applicable to unsaturated fatty acid esters is Acyclic Diene Metathesis (ADMET) . ADMET is a powerful method for polymerizing terminal dienes to create polyenes, driven by the removal of a small volatile molecule like ethylene. advancedsciencenews.com While dodecyl hexadec-9-enoate is not a diene itself, its unsaturated fatty acid chain can be chemically modified to create a diene monomer suitable for ADMET polymerization. This approach has been successfully used to create polyesters from bio-renewable resources like castor oil. nih.gov The synthesis of high molecular weight polymers is achievable through this method, offering a pathway to new bio-based polyesters with tunable properties. nih.govmdpi.com For instance, research on other unsaturated fatty acid esters has demonstrated that they can be converted into bifunctional molecules, which are then polymerized to create novel materials. mdpi.com

Furthermore, the ester functional group in dodecyl hexadec-9-enoate can be utilized in other polymerization strategies. For example, long-chain fatty acid esters have been used to create polymers through processes like lotion, solution, and stepwise polymerization. sfdchem.com The resulting polymers often exhibit enhanced solubility and adhesion. sfdchem.com The long alkyl chains of dodecyl hexadec-9-enoate would be expected to impart flexibility and a low glass transition temperature to the resulting polymers.

Table 1: Potential Polymerization Pathways for Dodecyl Hexadec-9-enoate

| Polymerization Method | Role of Dodecyl Hexadec-9-enoate | Potential Polymer Properties |

| Acyclic Diene Metathesis (ADMET) | Precursor to a diene monomer | Linear or cross-linked polyesters, tunable mechanical properties |

| Free-Radical Polymerization | Co-monomer with other vinyl monomers | Flexible polymers with low glass transition temperature, improved hydrophobicity |

| Transesterification Polymerization | Monomer or co-monomer with diols | Bio-based polyesters |

The demand for biodegradable alternatives to conventional plastics has led to significant research into biopolymers. ncsu.edu Long-chain fatty acid esters are being explored as components in biodegradable plastics and composites, primarily to enhance their properties and processability. rsc.orgplos.org

Dodecyl hexadec-9-enoate can be incorporated into bioplastic formulations in several ways. It can act as a bio-based plasticizer , improving the flexibility and reducing the brittleness of rigid biopolymers like polylactic acid (PLA) or polyhydroxybutyrate (B1163853) (PHB). mdpi.comresearchgate.net The long, flexible alkyl chains of the ester can intercalate between polymer chains, reducing intermolecular forces and increasing mobility. The esterification of microcrystalline cellulose (B213188) with long-chain fatty acids, such as lauroyl chloride (a C12 acid chloride), has been shown to improve compatibility with PHB in green biocomposites. plos.org These modified cellulose fillers enhanced the flexibility of the composite films. plos.org Similarly, dodecyl hexadec-9-enoate could be used to modify fillers or be blended directly into the polymer matrix.

In another approach, dodecyl hexadec-9-enoate can be chemically grafted onto natural polymers like cellulose or starch. ncsu.edumdpi.com This modification renders the hydrophilic natural polymers more hydrophobic and thermoplastic, making them suitable for applications like water-resistant films and packaging. mdpi.com Research on cellulose fatty acid esters has shown that increasing the side-chain length improves water barrier properties and results in mechanical properties comparable to common plastics like low-density polyethylene (B3416737) (LDPE). mdpi.com The esterified cellulose can be thermoformed into films, demonstrating its potential as a bioplastic. rsc.org

The incorporation of dodecyl hexadec-9-enoate or similar fatty acid esters can also influence the biodegradability of the final composite. Studies on PHB composites with esterified cellulose have shown that the blend composition affects the degradation rate in soil, with some blends degrading faster than the pure components. plos.org

Table 2: Potential Roles of Dodecyl Hexadec-9-enoate in Biodegradable Materials

| Application Area | Function of Dodecyl Hexadec-9-enoate | Expected Improvement in Material Properties |

| Bioplastic Formulations (e.g., PLA, PHB) | Bio-based plasticizer | Increased flexibility, reduced brittleness, improved processability |

| Natural Polymer Composites (e.g., with cellulose, starch) | Surface modifier for fillers or grafted side-chain | Enhanced hydrophobicity, improved compatibility with polymer matrix, thermoplasticity |

| Biodegradable Films and Packaging | Component of the material | Better water barrier properties, controlled biodegradability |

Polymer Synthesis with Dodecyl Hexadec-9-enoate as a Monomer

Dodecyl Hexadec-9-enoate in Lubricant Formulations

The lubricant industry is increasingly shifting towards environmentally acceptable lubricants (EALs) due to growing environmental concerns and stricter regulations. researchgate.net Bio-based lubricants, derived from renewable resources like vegetable oils and their ester derivatives, are at the forefront of this transition. Wax esters, the class of compounds to which dodecyl hexadec-9-enoate belongs, are recognized for their potential as high-performance, biodegradable lubricant components. ebi.ac.uk

The performance of a lubricant is intrinsically linked to its chemical structure. For fatty acid esters like dodecyl hexadec-9-enoate, key structural features influencing performance include chain length, branching, and the degree of unsaturation.

The long, aliphatic chains of dodecyl hexadec-9-enoate contribute to the formation of a stable lubricating film on metal surfaces, reducing friction and wear. The ester group provides polarity, which enhances the molecule's affinity for metal surfaces through adsorption, forming a protective boundary layer. This is particularly important under boundary lubrication conditions where direct metal-to-metal contact is more likely.

The presence of a double bond in the hexadec-9-enoate chain, making it an unsaturated ester, influences its physical and chemical properties. Unsaturated esters tend to have lower melting points and better low-temperature fluidity compared to their saturated counterparts. ebi.ac.uk However, the double bond can also be a site for oxidation, which can lead to lubricant degradation over time. Studies on similar unsaturated esters, like methyl oleate (B1233923), have shown that they actively participate in tribological processes. nih.gov At low concentrations, methyl oleate was found to improve the antiwear ability of the base oil, likely by strengthening the boundary lubrication film through co-adsorption on the friction surfaces. nih.gov

The combination of a C12 alcohol and a C16 unsaturated fatty acid in dodecyl hexadec-9-enoate results in a molecule with a specific balance of viscosity, polarity, and thermal stability, making it a candidate for use as a base oil or a performance-enhancing additive in lubricant formulations.

Table 3: Structure-Performance Characteristics of Dodecyl Hexadec-9-enoate as a Lubricant

| Structural Feature | Influence on Lubricant Performance |

| Long Alkyl Chains (Dodecyl & Hexadecenyl) | Formation of a hydrodynamic film, good viscosity index |

| Ester Functional Group | Polarity, leading to adsorption on metal surfaces and boundary film formation |

| Unsaturation (C=C Double Bond) | Lower pour point, better low-temperature performance; potential site for oxidation |

| Overall Molecular Weight and Structure | Balance of viscosity, volatility, and thermal properties |

Modern lubricants are complex formulations containing a base oil and a variety of additives that work together to achieve the desired performance. The interaction between these components can be synergistic, where the combined effect is greater than the sum of the individual effects.

Dodecyl hexadec-9-enoate, when used as an additive, could exhibit synergistic effects with other common lubricant additives, such as antiwear agents and friction modifiers. For example, research on blends of methyl oleate and zinc dialkyldithiophosphate (ZDDP), a widely used antiwear additive, revealed complex interactions. nih.gov The presence of the unsaturated ester influenced the thermal decomposition of the blend and the composition of the resulting tribofilm on the metal surface. nih.govacs.org

The polar ester group of dodecyl hexadec-9-enoate can compete with or complement other polar additives for adsorption onto the friction surface. This can lead to the formation of a mixed boundary film with enhanced properties. The co-adsorption of the ester with an antiwear additive could lead to a more robust or more easily sheared film, resulting in lower friction and wear. However, antagonistic effects are also possible, where one additive interferes with the function of another. The specific nature of the interaction depends on the composition of the entire lubricant blend and the operating conditions.

The potential for synergistic interactions highlights the importance of careful formulation when incorporating bio-based esters like dodecyl hexadec-9-enoate into lubricants. Its use could allow for a reduction in the concentration of traditional, less environmentally friendly additives while maintaining or even improving lubricant performance.

Q & A

Q. What are the recommended methods for synthesizing Dodecyl Hexadec-9-enoate in laboratory settings?

Dodecyl Hexadec-9-enoate can be synthesized via esterification reactions using (Z)-hexadec-9-enoic acid and dodecyl alcohol under acid catalysis. Advanced protocols involve enantiomer-specific synthesis, such as combining (Z)-hexadec-9-enoic acid with R- or S-enantiomers of alcohols (e.g., butan-2-ol) to test biological activity . Fieldwork testing, as demonstrated in studies on Zygaenidae species, is critical for validating synthesized compounds’ bioactivity .

Q. What analytical techniques are suitable for characterizing Dodecyl Hexadec-9-enoate’s purity and structure?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying retention times and fragmentation patterns (e.g., boiling point ~190°C for related esters) . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) provide structural confirmation, such as distinguishing between (Z)- and (E)-isomers . Cross-referencing with NIST Standard Reference Data ensures accuracy .

Q. What safety protocols should be followed when handling Dodecyl Hexadec-9-enoate in laboratory settings?

Use closed systems or local exhaust ventilation to minimize inhalation risks . Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats to prevent skin contact . In case of spills, collect material in sealed containers and avoid dispersal into drains . Safety showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Dodecyl Hexadec-9-enoate across different studies?

Contradictions may arise from stereochemical variations (e.g., R- vs. S-enantiomers) or ecological specificity. For example, (2R)-butan-2-yl (Z)-hexadec-9-enoate showed no attraction in Zygaenidae species in Crimea, suggesting species-dependent pheromone responses . Replicate experiments with controlled enantiomeric purity and ecological variables (e.g., temperature, habitat) to isolate confounding factors .

Q. What experimental design considerations are critical when studying the thermal stability of Dodecyl Hexadec-9-enoate under varying oxidative conditions?

Conduct thermogravimetric analysis (TGA) in inert vs. oxygen-rich atmospheres to assess decomposition thresholds. Use differential scanning calorimetry (DSC) to identify melting points (e.g., ~32°C for related dodecyl esters) and oxidative byproducts (e.g., CO/CO₂) . Ensure compatibility with antioxidants if studying stabilization methods .

Q. How should researchers address discrepancies in spectral data (e.g., GC-MS vs. NMR) when confirming Dodecyl Hexadec-9-enoate’s identity?

Cross-validate using orthogonal techniques:

Q. What methodologies optimize the detection of trace impurities in Dodecyl Hexadec-9-enoate during quality control?

High-performance liquid chromatography (HPLC) with evaporative light scattering detectors (ELSD) enhances sensitivity for non-UV-active impurities. For volatile contaminants, headspace GC-MS is preferable. Document limits of detection (LOD) and quantification (LOQ) using spiked calibration curves .

Methodological Guidelines

- Data Validation : Use peer-reviewed databases (e.g., NIST Chemistry WebBook) over commercial platforms to ensure reliability .

- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from systemic errors in bioactivity studies .

- Safety Compliance : Follow OSHA/ECHA guidelines for handling esters, including spill containment and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.